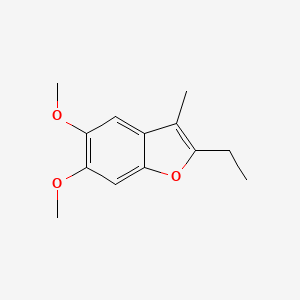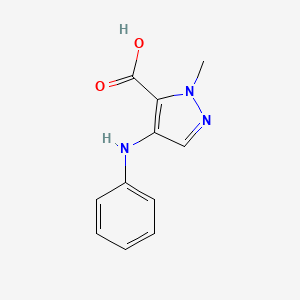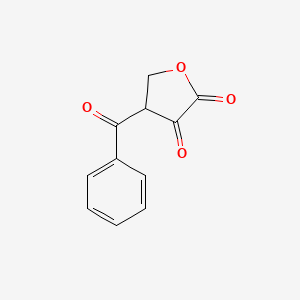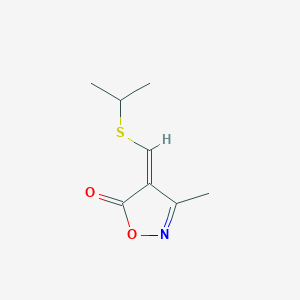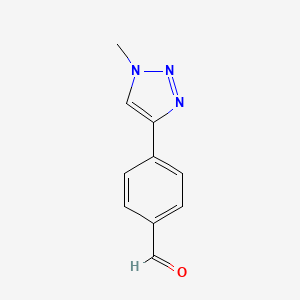
4-(1-methyl-1H-1,2,3-triazol-4-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methyl-1H-1,2,3-triazol-4-yl)benzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with a 1-methyl-1H-1,2,3-triazole ring at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-methyl-1H-1,2,3-triazol-4-yl)benzaldehyde typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is favored for its efficiency and high yield. The general procedure involves the reaction of 4-azidobenzaldehyde with 1-methyl-1H-1,2,3-triazole under copper(I) catalysis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the CuAAC reaction makes it a viable option for large-scale synthesis. The use of water-soluble ligands, such as BTTES, can enhance reaction rates and reduce cytotoxicity, making the process more suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1-Methyl-1H-1,2,3-triazol-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-(1-Methyl-1H-1,2,3-triazol-4-yl)benzoic acid.
Reduction: 4-(1-Methyl-1H-1,2,3-triazol-4-yl)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(1-Methyl-1H-1,2,3-triazol-4-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Wirkmechanismus
The biological activity of 4-(1-methyl-1H-1,2,3-triazol-4-yl)benzaldehyde and its derivatives is often attributed to their ability to interact with specific molecular targets. For instance, triazole-containing compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological pathways, such as neurotransmitter degradation in the case of acetylcholinesterase inhibition .
Vergleich Mit ähnlichen Verbindungen
4-(1H-1,2,3-Triazol-4-yl)benzaldehyde: Lacks the methyl group on the triazole ring.
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)benzaldehyde: Contains a phenyl group instead of a methyl group on the triazole ring.
4-(1-Benzyl-1H-1,2,3-triazol-4-yl)benzaldehyde: Contains a benzyl group on the triazole ring.
Uniqueness: The presence of the methyl group on the triazole ring in 4-(1-methyl-1H-1,2,3-triazol-4-yl)benzaldehyde can influence its reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity towards molecular targets, making it a unique compound for specific applications .
Eigenschaften
Molekularformel |
C10H9N3O |
|---|---|
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
4-(1-methyltriazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-13-6-10(11-12-13)9-4-2-8(7-14)3-5-9/h2-7H,1H3 |
InChI-Schlüssel |
PWJZIEZHWORVEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=N1)C2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



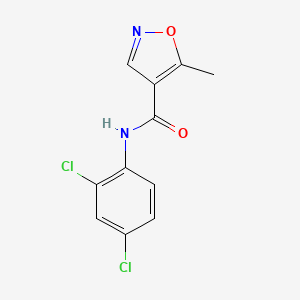
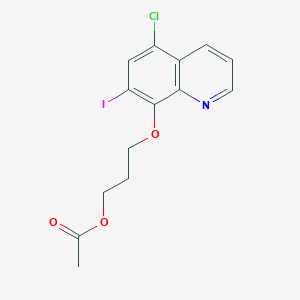
![(4S,4'S)-2,2'-(5,5'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12892286.png)
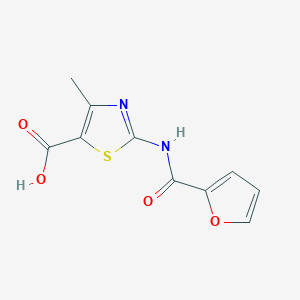
![2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid](/img/structure/B12892288.png)
![N'-(5,8-Dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide](/img/structure/B12892293.png)


![4-[(4-Methylphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B12892330.png)
